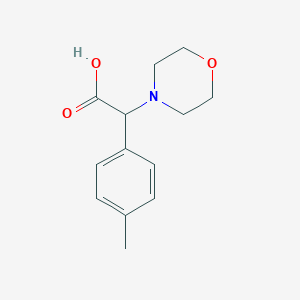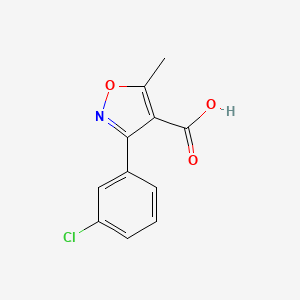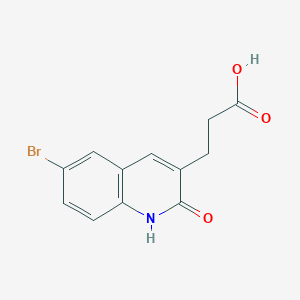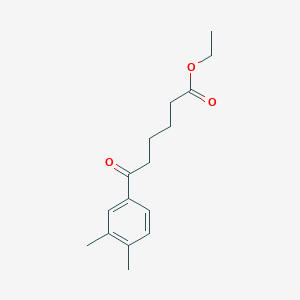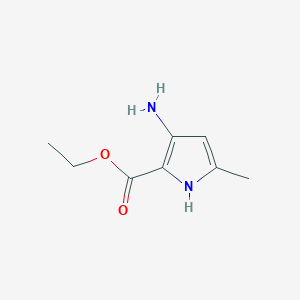
Ethyl-3-Amino-5-methyl-1H-pyrrol-2-carboxylat
Übersicht
Beschreibung
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 1005326-26-0 . It has a molecular weight of 168.2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . The reaction conditions are very mild and yields are generally good to excellent .Molecular Structure Analysis
The InChI code for ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is 1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Wissenschaftliche Forschungsanwendungen
Antivirelle Anwendungen
Ethyl-3-Amino-5-methyl-1H-pyrrol-2-carboxylat: Derivate wurden auf ihre antiviralen Eigenschaften untersucht. Beispielsweise haben bestimmte Indolderivate, die eine ähnliche Kernstruktur aufweisen, eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Dies deutet darauf hin, dass this compound ein wertvolles Gerüst für die Entwicklung neuer antiviraler Wirkstoffe sein könnte.
Entzündungshemmende und analgetische Aktivitäten
Indolderivate, die strukturell mit this compound verwandt sind, wurden synthetisiert und auf ihre entzündungshemmenden und analgetischen Aktivitäten untersucht . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer entzündungshemmender Medikamente und Schmerzmittel hin.
Krebsforschung
Verbindungen mit dem Indolmolekül wurden als zytotoxisch gegen verschiedene Krebszelllinien nachgewiesen . Durch Erweiterung könnte this compound bei der Synthese neuer Antikrebsmittel eingesetzt werden und zur Krebsbehandlungsforschung beitragen.
Anti-mikrobielle Aktivität
Der Indolkern, der dem Kern von this compound ähnelt, ist bekannt für seine breite anti-mikrobielle Aktivität . Diese Verbindung könnte zur Entwicklung neuer anti-mikrobieller Wirkstoffe verwendet werden, die resistente Bakterienstämme und andere Krankheitserreger bekämpfen.
Pflanzenschutzmittel-Anwendungen
Derivate von Pyrrolverbindungen, zu denen auch this compound gehört, sind bei der Synthese von Pflanzenschutzmitteln wichtig . Sie können zur Herstellung von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien verwendet werden, die Nutzpflanzen schützen und die Erträge verbessern.
Pharmazeutische Zwischenprodukte
This compound dient als wichtiges Zwischenprodukt in der pharmazeutischen Synthese . Es kann zur Herstellung einer Vielzahl von pharmakologisch aktiven Verbindungen verwendet werden und so zur Entwicklung neuer Medikamente beitragen.
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As a precaution, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSMAEUAYYOGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647194 | |
| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005326-26-0 | |
| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)

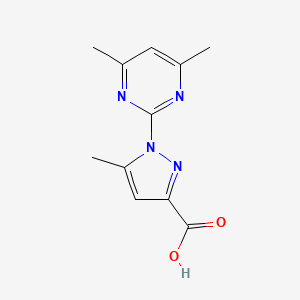
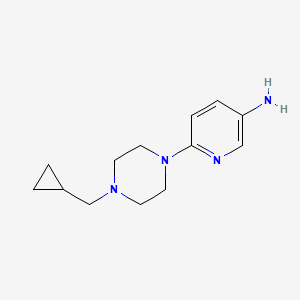
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
